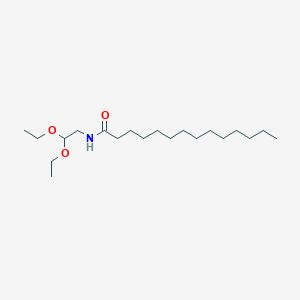

N-Myristoyl glycinal diethylacetal

Description

Structure

2D Structure

Properties

CAS No. |

115433-72-2 |

|---|---|

Molecular Formula |

C20H41NO3 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)tetradecanamide |

InChI |

InChI=1S/C20H41NO3/c1-4-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23-5-2)24-6-3/h20H,4-18H2,1-3H3,(H,21,22) |

InChI Key |

ODPWRMSNGMQQAL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(OCC)OCC |

Other CAS No. |

115433-72-2 |

Synonyms |

N-Myr-GOA N-myristoyl glycinal diethylacetal |

Origin of Product |

United States |

Enzymological and Mechanistic Studies of N Myristoyltransferase Inhibition by N Myristoyl Glycinal Diethylacetal

Characterization of NMT Isozymes (NMT1 and NMT2) and Their Differential Substrate Specificities

N-Myristoyltransferase (NMT), an essential enzyme in eukaryotes, catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide array of cellular and viral proteins. nih.gov This modification, termed N-myristoylation, plays a pivotal role in membrane targeting, signal transduction, protein-protein interactions, and protein stability. nih.govnih.gov In humans, two distinct genes, NMT1 and NMT2, encode for two isozymes, NMT1 and NMT2, which share a high degree of sequence homology yet exhibit distinct functional roles.

Kinetic Analyses of NMT Isozymes for Diverse Protein Substrates

Kinetic studies are fundamental to understanding the functional differences between NMT1 and NMT2. While comprehensive kinetic data for a wide range of protein substrates are not extensively compiled in single reports, studies on specific substrates have shed light on their differential activities.

For instance, kinetic analysis using a peptide derived from the Lck tyrosine kinase (Lck-FLAG) and an analog of myristoyl-CoA, azido-dodecanoyl-CoA, revealed differences in the Michaelis-Menten constant (Km) for both murine Nmt1 and Nmt2. The Km of azido-dodecanoyl-CoA was determined to be 14 ± 2 µM for Nmt1 and 9 ± 3 µM for Nmt2. For the Lck-FLAG peptide, the Km values were 26 ± 5 µM for Nmt1 and 17 ± 2 µM for Nmt2. nih.gov These findings suggest that Nmt2 has a slightly higher affinity for both the acyl-CoA and the peptide substrate in this specific context.

Interactive Data Table: Kinetic Parameters of Murine NMT Isozymes

| Enzyme | Substrate | Km (µM) |

|---|---|---|

| Nmt1 | Azido-dodecanoyl-CoA | 14 ± 2 |

| Nmt2 | Azido-dodecanoyl-CoA | 9 ± 3 |

| Nmt1 | Lck-FLAG | 26 ± 5 |

| Nmt2 | Lck-FLAG | 17 ± 2 |

Further research on viral protein substrates, such as the HIV-1 Gag and Nef proteins, has also highlighted the differential catalytic efficiencies of the human NMT isozymes. These studies provide insights into how viruses might exploit the host's myristoylation machinery.

Enzymatic Preference and Catalytic Efficiencies of NMT1 and NMT2

The enzymatic preference of NMT1 and NMT2 is not absolute, and they share a number of common substrates. However, their catalytic efficiencies (kcat/Km) can differ significantly for certain proteins, leading to distinct biological outcomes.

Studies have shown that while both NMT1 and NMT2 can myristoylate HIV-1 Gag and Nef proteins, their efficiencies differ. This suggests that the isozymes can distinguish between different protein substrates, which may have implications for the viral life cycle. The specific kinetic parameters from these comparative studies underscore the subtle yet important differences in their substrate recognition and processing capabilities.

The substrate specificity of NMTs is primarily dictated by the N-terminal amino acid sequence of the target protein. A glycine at position 2 is an absolute requirement for myristoylation. nih.gov The surrounding amino acids also play a crucial role in substrate recognition and binding to the active site of the enzyme.

Mode of Action of N-Myristoyl Glycinal Diethylacetal as an NMT Inhibitor

This compound is a synthetic compound designed as an analog of the natural N-myristoyl glycine product. Such analogs are often developed to act as inhibitors of the enzymes that produce them.

Inhibition Mechanism of this compound on NMT Activity

The catalytic mechanism of NMT follows an ordered Bi-Bi reaction, where myristoyl-CoA binds first, inducing a conformational change that opens the peptide-binding site. nih.gov A competitive inhibitor like this compound would likely interfere with this process by occupying the active site and preventing the formation of the productive enzyme-substrate complex. This mode of inhibition is common for product analogs.

Quantitative Assessment of NMT Inhibition by this compound

A thorough search of publicly available scientific literature did not yield specific quantitative data, such as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values, for the inhibition of NMT1 or NMT2 by this compound. While the compound is mentioned in the context of myristoylation research, detailed biochemical assays quantifying its inhibitory potency against the individual human NMT isozymes appear to be unpublished or not widely disseminated.

For context, other known NMT inhibitors have been characterized with specific IC50 values. For example, a different inhibitor, Tris DBA, has been shown to inhibit murine Nmt1 and Nmt2 with IC50 values of 0.5 ± 0.1 µM and 1.3 ± 0.1 µM, respectively. nih.gov The absence of such data for this compound prevents a direct comparison of its potency and isozyme selectivity with other inhibitors. Further experimental investigation is required to quantitatively assess the inhibitory activity of this compound against NMT1 and NMT2 and to confirm its precise mechanism of action.

Biochemical and Cellular Consequences of N Myristoyl Glycinal Diethylacetal Mediated Inhibition of Protein Myristoylation

Impact on N-Terminal Acylation of Specific Viral Proteins

The myristoylation of viral proteins is often essential for viral replication and assembly. amanote.com N-Myristoyl glycinal diethylacetal has been shown to effectively disrupt this process, particularly in the context of the Human Immunodeficiency Virus type 1 (HIV-1).

Suppression of HIV-1 Gag Protein Myristoylation

The HIV-1 Gag polyprotein is a primary structural component of the virus, and its N-terminal myristoylation is a critical step in the viral life cycle. nih.gov This modification facilitates the targeting of Gag to the host cell membrane, a prerequisite for the assembly and budding of new viral particles. nih.govnih.gov

Research has demonstrated that this compound potently inhibits the N-myristoylation of the p17 Gag protein. frontiersin.orgnih.gov In HIV-1-infected MT-4 cells, treatment with this compound led to a substantial inhibition of p17 Gag myristoylation, exceeding 90% in some experiments. frontiersin.org This direct inhibition of the lipid modification has a profound consequence on viral production. Studies have recorded a noticeable inhibition of mature HIV production, around 80%, in infected cells treated with the compound. frontiersin.org This suggests that the N-myristoylation of the Gag protein is indispensable for the structural assembly or maturation of HIV-1. frontiersin.org Further consequences of blocking Gag myristoylation include the inefficient transport of the viral envelope protein (Env) to the cell surface, which in turn leads to a loss of envelope-mediated cell-to-cell fusion. elifesciences.org

| Cell Line | Viral Protein | Inhibitor | Effect on Myristoylation | Consequence |

| HIV-1-infected MT-4 cells | p17 Gag | This compound | >90% inhibition frontiersin.org | ~80% inhibition of mature HIV production frontiersin.org |

| Jurkat cells (transfected) | Pr55(gag) | This compound | Blocking of N-myristoylation elifesciences.org | Reduced Env protein on cell surface; Loss of cell-to-cell fusion elifesciences.org |

Modulation of HIV-1 Nef Protein Myristoylation

The HIV-1 Nef (Negative Regulatory Factor) protein is another critical component for viral pathogenesis, and its proper function is dependent on N-terminal myristoylation. nih.gov This modification is believed to be necessary for its function in intervening in host cell signaling pathways. frontiersin.org Myristoylation anchors Nef to the plasma membrane, allowing it to interact with surface receptors and mark them for degradation, a key aspect of HIV's ability to evade the immune system. nih.gov

While direct studies demonstrating the inhibition of Nef myristoylation specifically by this compound are not prevalent in the reviewed literature, the compound is a known inhibitor of N-myristoyltransferase, the enzyme responsible for this modification. frontiersin.orgnih.gov Kinetic analyses have shown that N-myristoyltransferase isozymes have a high affinity for the Nef protein. Specifically, depletion of the NMT2 isozyme results in a diffuse, widespread cellular distribution of Nef, which is characteristic of a myristoylation-deficient mutant. This indicates that inhibiting NMT activity, which this compound is known to do, would modulate Nef's myristoylation status, thereby impairing its function.

Effects on Myristoylation of Eukaryotic Cellular Proteins

The inhibitory action of this compound is not limited to viral proteins. It also affects the myristoylation of host cellular proteins, with significant consequences for cellular regulation and growth.

Inhibition of pp60c-src Oncogene Product Myristoylation

The proto-oncogene tyrosine-protein kinase Src (pp60c-src) is a key regulator of normal mitotic cycling, cell proliferation, and adhesion. nih.gov For it to function correctly, it must be localized to the plasma membrane, a process that depends on its N-terminal myristoylation. nih.govnih.gov

In human colon adenocarcinoma tumor cell lines, this compound has been shown to be a strong blocker of pp60c-src myristoylation. nih.gov This inhibition of the crucial lipid modification leads to tangible anti-cancer effects. The prevention of pp60c-src myristoylation by this and similar compounds resulted in depressed colony formation and reduced cell proliferation in these cancer cell lines. nih.gov This finding underscores the importance of myristoylation for the tumorigenicity of cells where the c-src gene is expressed. nih.gov

| Cell Line | Cellular Protein | Inhibitor | Consequence of Inhibition |

| Human colon adenocarcinoma | pp60c-src | This compound | Depression of colony formation and cell proliferation nih.gov |

Alterations in Protein Subcellular Localization Due to Impaired Myristoylation

A primary function of N-myristoylation is to act as a hydrophobic anchor, facilitating the association of proteins with cellular membranes. nih.gov The disruption of this modification by this compound directly leads to the mislocalization of affected proteins.

The inhibition of pp60c-src myristoylation, for instance, results in the depression of its specific localization to the plasma membrane. nih.gov Similarly, when the myristoylation of HIV-1 Nef is impaired through the depletion of the NMT2 enzyme, its distribution is altered to a diffuse, widespread pattern, a stark contrast to its normal membrane-associated localization. This loss of proper targeting can cause a subsequent loss of protein function.

Disruption of Protein Function and Intermolecular Interactions Dependent on Myristoylation

Beyond membrane anchoring, the myristoyl group can also be directly involved in mediating protein-protein interactions. frontiersin.org The inhibition of myristoylation by this compound can, therefore, disrupt these critical interactions and the downstream functions they regulate.

For HIV-1, the inhibition of Gag myristoylation not only prevents viral assembly but also disrupts the transport of the Env protein and subsequent cell fusion, functions crucial for viral propagation. frontiersin.orgelifesciences.org In the case of pp60c-src, the prevention of myristoylation and the resulting mislocalization directly impairs its function in promoting cell proliferation and colony formation, key aspects of its role in tumorigenesis. nih.gov The myristoylation of HIV-1 Nef is essential for its interaction with components of the host cell's signaling machinery. frontiersin.org Therefore, the inhibition of this modification would predictably disrupt Nef's ability to manipulate the host cell environment to the virus's advantage.

Applications of N Myristoyl Glycinal Diethylacetal in Investigating Pathogenic Mechanisms and Cellular Dysregulation

Elucidation of Retroviral Replication and Assembly Pathways

The N-myristoylation of viral proteins is a crucial step in the life cycle of many retroviruses, facilitating protein-membrane interactions, viral assembly, and budding. N-Myr-GOA has been instrumental in clarifying the specific functions of this lipid modification in retroviral pathogenesis.

Inhibition of HIV-1 Virus Production in Infected Cell Lines

Research has demonstrated that N-Myr-GOA effectively inhibits the production of Human Immunodeficiency Virus Type 1 (HIV-1) in infected cell lines. nih.gov Studies using HIV-1-infected MT-4 cells have shown that treatment with N-Myr-GOA leads to a significant reduction in the release of mature virus particles. nih.gov This inhibitory effect is directly linked to the prevention of N-myristoylation of the viral Gag protein, p17. nih.gov

Specifically, in HIV-1-infected MT-4 cells, N-Myr-GOA was found to substantially inhibit the N-myristoylation of the p17 Gag protein by more than 90%. nih.gov This lack of myristoylation directly correlates with a decrease in the production of mature HIV, with a noticeable inhibition of about 80% observed at a concentration of 20 microM of N-Myr-GOA. nih.gov

Table 1: Effect of N-Myristoyl Glycinal Diethylacetal on HIV-1 Production and p17 Gag Myristoylation

| Cell Line | Treatment | Inhibition of p17 Gag Myristoylation | Inhibition of Mature HIV Production |

| MT-4 | 20 µM N-Myr-GOA | >90% | ~80% |

Disruption of Viral Protein Processing and Membrane Association Essential for Virion Morphogenesis

The assembly of infectious retroviral particles is a highly orchestrated process that depends on the correct processing and localization of viral structural proteins. N-myristoylation of the Gag protein is essential for its transport to and stable association with the plasma membrane, a prerequisite for virion budding and release. By preventing this lipid modification, N-Myr-GOA disrupts the normal trafficking and localization of Gag. This disruption in membrane targeting prevents the proper assembly of viral components at the cell surface, thereby inhibiting the formation of mature, infectious virions. The prevention of p17 Gag myristoylation by N-Myr-GOA suggests that this modification is essential for the structural assembly or maturation of HIV-1. nih.gov

Analysis of Oncogenic Transformation and Cellular Proliferation

The aberrant activity of certain N-myristoylated proteins is a hallmark of many cancers, contributing to uncontrolled cell growth and transformation. N-Myr-GOA has been utilized to probe the significance of this modification in cancer-related cellular processes.

Blockage of Morphological Transformation in Virus-Infected Cells

Oncogenic viruses, such as the Rous sarcoma virus (RSV), can induce dramatic changes in cell morphology, a characteristic feature of cellular transformation. A key protein involved in this process is the transforming protein pp60v-src, which requires N-myristoylation for its function.

Research has shown that N-Myr-GOA can strongly inhibit the morphological transformation of chick embryo fibroblasts infected with a temperature-sensitive mutant of RSV. nih.govjst.go.jp This effect is attributed to the prevention of pp60v-src myristoylation, thereby hindering its ability to induce the transformed phenotype. nih.gov

Depression of Colony Formation and Cell Proliferation in Cancer Models

The ability of cancer cells to form colonies and proliferate uncontrollably is a fundamental aspect of their malignancy. Studies have indicated that interfering with N-myristoylation can suppress these tumorigenic properties. In the context of Rous sarcoma virus-infected chick embryo fibroblasts, this compound has been shown to suppress colony formation. nih.gov This suggests that the inhibition of myristoylation of key proteins, such as pp60v-src, can reduce the tumorigenicity of these cells. nih.gov While much of the research in cancer models has focused on broader N-myristoyltransferase (NMT) inhibitors, these findings with N-Myr-GOA provide a specific example of how targeting this pathway can impede cancer cell proliferation. nih.govspringernature.comresearchgate.netbiorxiv.org

Table 2: Effect of this compound on Rous Sarcoma Virus-Infected Cells

| Cell Type | Treatment | Observed Effect |

| Chick Embryo Fibroblasts | N-Myr-GOA | Inhibition of morphological transformation |

| Chick Embryo Fibroblasts | N-Myr-GOA | Suppression of colony formation |

Studies in Other Viral and Parasitic Models

The essential role of N-myristoylation is not limited to HIV and oncogenic retroviruses. This protein modification is also critical for the life cycle of other viruses and various parasites, making it a potential target for broader therapeutic interventions.

N-Myr-GOA has been shown to remarkably prevent the myristoylation of the p19gag structural protein of the Human T-cell leukemia virus (HTLV-I). This finding indicates that the compound's inhibitory activity extends to other human retroviruses beyond HIV-1.

Furthermore, the enzyme responsible for N-myristoylation, N-myristoyltransferase (NMT), is being investigated as a promising drug target in a range of parasitic diseases. researchgate.net These include malaria (caused by Plasmodium falciparum), leishmaniasis (caused by Leishmania species), and toxoplasmosis (caused by Toxoplasma gondii). researchgate.netnih.govmdpi.comresearchgate.net In these organisms, NMT is essential for the function of proteins involved in critical processes such as host cell invasion and parasite development. nih.govresearchgate.net While direct studies with N-Myr-GOA in these specific parasitic models are not extensively documented, its proven efficacy as an NMT inhibitor highlights the potential for similar compounds to be explored as anti-parasitic agents.

No Scientific Evidence Found for this compound's Application in Varicella-Zoster Virus or Plasmodium falciparum Research

A thorough review of available scientific literature reveals no studies investigating the effects of the chemical compound this compound on the replication of Varicella-Zoster Virus (VZV) or the life cycle of Plasmodium falciparum, the parasite responsible for malaria.

While the underlying biological process of N-myristoylation—the attachment of a myristoyl group to a protein—is a recognized area of research for both VZV and P. falciparum, scientific inquiry into the specific role of this compound in these contexts appears to be non-existent in published research.

N-myristoylation is a critical cellular process exploited by various pathogens for the proper function and localization of their proteins. Inhibition of this process is therefore considered a potential therapeutic strategy. However, research into myristoylation inhibitors for VZV and P. falciparum has focused on other chemical entities.

For instance, studies on Varicella-Zoster Virus have explored the antiviral effects of compounds like DL-2-hydroxymyristic acid . This molecule has been shown to inhibit VZV replication by interfering with protein myristoylation. nih.govnih.gov

Similarly, in the field of malaria research, N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, is a validated drug target in Plasmodium falciparum. guidetomalariapharmacology.orgresearchgate.netnih.govnih.gov Researchers have investigated inhibitors such as IMP-1002 , which has been demonstrated to block parasite development, egress from red blood cells, and invasion of new host cells. researchgate.netnih.govnih.gov

The only documented research involving this compound found during this review was in the context of human immunodeficiency virus (HIV), where it was shown to inhibit the myristoylation of the gag protein, a crucial component for viral assembly. microbiologyresearch.orgnih.gov

Therefore, due to the complete absence of scientific data on the application of this compound in investigating the pathogenic mechanisms of Varicella-Zoster Virus or the cellular dysregulation in Plasmodium falciparum, it is not possible to provide an article on this specific topic as requested. The current body of scientific evidence does not support a connection between this particular compound and the two specified pathogens.

Advanced Methodological Approaches Employed in Studies Utilizing N Myristoyl Glycinal Diethylacetal

In Vitro Biochemical Assays for NMT Activity and Inhibition

Direct assessment of N-Myristoyl glycinal diethylacetal's interaction with NMT is achieved through purified enzyme assays. These in vitro systems are fundamental for characterizing the compound's inhibitory properties and understanding its kinetic behavior.

Radiometric NMT Enzyme Assays

Radiometric assays represent a classic and highly sensitive method for measuring NMT activity. The principle of this assay involves the use of a radiolabeled myristoyl-CoA, typically [³H]myristoyl-CoA, and a peptide substrate that is a known target for NMT. The enzyme catalyzes the transfer of the radiolabeled myristoyl group to the N-terminal glycine (B1666218) of the peptide substrate.

The reaction mixture, containing purified NMT, the peptide substrate, and [³H]myristoyl-CoA, is incubated to allow the enzymatic reaction to proceed. The reaction is then stopped, and the myristoylated peptide is separated from the unreacted [³H]myristoyl-CoA. This separation is often achieved by spotting the reaction mixture onto phosphocellulose paper discs. The positively charged peptide binds to the negatively charged paper, while the unreacted [³H]myristoyl-CoA is washed away. The radioactivity retained on the paper, which corresponds to the amount of myristoylated peptide formed, is then quantified using liquid scintillation counting.

To evaluate the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound. A decrease in the incorporation of radioactivity into the peptide substrate is indicative of NMT inhibition. This method allows for the determination of the compound's IC₅₀ value, which is the concentration required to inhibit 50% of the NMT enzyme activity.

Fluorescence-based NMT Activity Assays

Fluorescence-based assays offer a non-radioactive and often continuous method for monitoring NMT activity, making them well-suited for high-throughput screening of potential inhibitors like this compound. nih.govnih.govresearchgate.net A common approach is to detect the production of Coenzyme A (CoA), which is released from myristoyl-CoA during the myristoylation reaction. nih.govnih.govresearchgate.net

This is achieved by including a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4‘-maleimidophenyl)-4-methylcoumarin (CPM), in the reaction mixture. nih.govnih.gov CPM is non-fluorescent until it reacts with the free thiol group of the released CoA, forming a fluorescent adduct. nih.gov The increase in fluorescence intensity over time is directly proportional to the rate of the NMT-catalyzed reaction. nih.gov

When assessing the inhibitory properties of this compound, the compound is added to the assay at various concentrations. A reduction in the rate of fluorescence increase signifies inhibition of NMT activity. These assays are highly sensitive and can be performed in a microplate format, facilitating the rapid analysis of multiple samples. researchgate.net

Kinetic Parameter Determination (Km, Kcat, Catalytic Efficiency)

To gain a deeper understanding of how this compound inhibits NMT, it is crucial to determine the kinetic parameters of the enzyme in the presence and absence of the compound. These parameters include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), which represents the turnover number of the enzyme.

Kinetic studies are typically performed by measuring the initial reaction rates at varying concentrations of one substrate (e.g., myristoyl-CoA) while keeping the concentration of the other substrate (the peptide) constant and saturating. This is repeated for a range of inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation to determine Km and Vmax (the maximum reaction rate). nih.gov From Vmax, kcat can be calculated. The catalytic efficiency of the enzyme is then determined by the ratio kcat/Km. nih.gov

By analyzing how this compound affects Km and kcat, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. For instance, a competitive inhibitor would increase the apparent Km for the substrate without affecting kcat.

| Kinetic Parameter | Description | Expected Change with Competitive Inhibitor |

| Km | Substrate concentration at half-maximal velocity. | Increases |

| kcat | Turnover number (reactions per enzyme per second). | No change |

| kcat/Km | Catalytic efficiency. | Decreases |

Cell-Based Assays for Characterizing Protein Myristoylation and Functional Outcomes

While in vitro assays are essential for characterizing the direct interaction between an inhibitor and its target enzyme, cell-based assays are critical for evaluating the compound's efficacy and effects in a more physiologically relevant environment. These assays can confirm that this compound is cell-permeable and can inhibit protein myristoylation in living cells, leading to functional consequences.

Metabolic Labeling with Myristic Acid Analogues for Myristoylation Detection

Metabolic labeling with analogues of myristic acid is a powerful technique to visualize and quantify protein myristoylation within cells. nih.gov This method utilizes myristic acid analogues that contain a chemical handle for detection or enrichment, such as an azide or alkyne group for click chemistry, or a radioactive isotope.

Cells are cultured in the presence of the myristic acid analogue. The analogue is taken up by the cells and metabolically activated to its CoA thioester, which is then used by NMT as a substrate to modify its target proteins. nih.gov If this compound is an effective inhibitor of NMT in the cellular context, it will compete with the natural myristoyl-CoA and the analogue-CoA, leading to a decrease in the labeling of myristoylated proteins.

After labeling, the cells are lysed, and the proteome is analyzed. If an azide- or alkyne-containing analogue is used, the labeled proteins can be conjugated to a fluorescent probe or a biotin tag via a click reaction. The fluorescently tagged proteins can be visualized by in-gel fluorescence scanning, while the biotin-tagged proteins can be enriched using streptavidin beads for subsequent identification by mass spectrometry or analysis by Western blot. researchgate.net A reduction in the signal from labeled proteins in cells treated with this compound would confirm its inhibitory activity in a cellular setting.

| Treatment Group | Description | Expected Outcome |

| Control | Cells treated with myristic acid analogue only. | Strong labeling of myristoylated proteins. |

| Inhibitor | Cells treated with myristic acid analogue and this compound. | Reduced labeling of myristoylated proteins. |

| Negative Control | Cells not treated with the analogue. | No labeling observed. |

Protein Immunoprecipitation and Western Blot Analysis

To investigate the effect of this compound on the myristoylation of specific proteins of interest, protein immunoprecipitation followed by Western blot analysis is a widely used technique. nih.gov This method allows for the assessment of the myristoylation status of an endogenous or overexpressed protein that is a known substrate of NMT. researchgate.net

Cells are treated with or without this compound. Following treatment, the cells are lysed, and the protein of interest is selectively captured from the cell lysate using an antibody specific to that protein. The antibody-protein complex is then pulled down using protein A/G-conjugated beads.

The immunoprecipitated protein is then separated by SDS-PAGE and transferred to a membrane for Western blot analysis. The myristoylation status can be inferred in several ways. For some proteins, the loss of myristoylation leads to a shift in their electrophoretic mobility. Alternatively, if metabolic labeling with a tagged myristic acid analogue was performed prior to immunoprecipitation, the presence of the tag on the immunoprecipitated protein can be detected using an appropriate antibody or probe. A decrease in the signal corresponding to the myristoylated form of the protein in the inhibitor-treated samples would indicate that this compound has successfully inhibited the myristoylation of that specific protein in the cellular environment. researchgate.net

Subcellular Fractionation for Protein Localization Studies

Subcellular fractionation is a cornerstone technique used to elucidate the specific locations of proteins within a cell, thereby providing critical insights into their functions. This method involves the stepwise separation of cellular components, such as the nucleus, mitochondria, endoplasmic reticulum, plasma membrane, and cytosol, based on their distinct physical properties like size, density, and shape. When studying protein N-myristoylation, a lipid modification that can influence a protein's affinity for membranes, subcellular fractionation is employed to determine how this modification affects a protein's distribution within the cell.

In the context of research utilizing this compound, this technique is pivotal for demonstrating the compound's mechanism of action. By inhibiting N-myristoyltransferase (NMT), the enzyme responsible for myristoylation, this compound prevents the attachment of myristate to target proteins. For instance, studies on oncoproteins like pp60c-src, which require myristoylation for stable membrane association, use subcellular fractionation to visualize the effects of this inhibition. researchgate.net In untreated cells, pp60c-src is predominantly found in membrane fractions. However, upon treatment with this compound, a significant redistribution of pp60c-src to the cytosolic fraction is observed. This shift confirms that the inhibition of myristoylation prevents the protein from anchoring to the plasma membrane, thereby altering its subcellular localization and subsequent function. researchgate.net

The general workflow for such an experiment is outlined below:

Cell Culture and Treatment: Two populations of cells are cultured. One serves as a control, while the other is treated with this compound.

Homogenization: Cells are harvested and gently lysed to break the plasma membrane while keeping the organelles intact.

Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. Slower speeds pellet larger components like nuclei, while higher speeds are required to pellet smaller vesicles and membrane fragments. The final supernatant is considered the cytosolic fraction.

Protein Analysis: Protein content from each fraction (e.g., nuclear, membrane, cytosolic) is isolated and quantified.

Western Blotting: Specific proteins of interest, such as pp60c-src, are detected in each fraction using antibodies. The relative abundance of the protein in the membrane versus cytosolic fractions of treated and untreated cells provides clear evidence of a localization shift induced by the inhibitor.

Assays Quantifying Viral Particle Production and Infectivity

N-myristoylation is an essential co-translational modification for the structural gag proteins of many retroviruses, including Human Immunodeficiency Virus (HIV) and Human T-cell Leukemia Virus (HTLV-I). This lipid modification is critical for the proper assembly, budding, and maturation of viral particles. This compound has been instrumental in demonstrating this dependency.

By specifically inhibiting the myristoylation of viral gag proteins, this compound provides a powerful tool to quantify the impact of this modification on the viral life cycle. Studies have shown that the compound effectively prevents the myristoylation of p17gag in HIV-1 and p19gag in HTLV-I. nih.gov This inhibition has a direct and measurable consequence on the production of mature, infectious virions.

Assays to quantify these effects typically involve:

Metabolic Labeling: HIV-1-infected cells (e.g., MT-4 cells) are cultured in the presence of radiolabeled myristic acid and varying concentrations of this compound. The viral proteins are then isolated via immunoprecipitation, and the incorporation of the radiolabel is measured using SDS-PAGE and fluorography. This directly quantifies the extent of myristoylation inhibition.

Virus Production Assays: The supernatant from treated and untreated infected cell cultures is collected. The amount of virus released from the cells is quantified, often using a reverse transcriptase (RT) assay, which measures the activity of a key viral enzyme, or an enzyme-linked immunosorbent assay (ELISA) to detect viral antigens like p24. Research has demonstrated that this compound can inhibit the production of mature HIV by approximately 80% at a concentration of 20 µM.

Infectivity Assays: To determine if the viral particles that are produced are infectious, cell-free supernatant is used to infect fresh target cells. The success of the infection is then measured, for example, by monitoring the formation of syncytia (giant, multinucleated cells caused by viral fusion) or by quantifying viral protein expression in the newly infected cells. The loss of N-myristoylation on gag proteins results in the production of non-infectious virions.

| Compound | Concentration (µM) | Target Protein | Inhibition of Myristoylation | Inhibition of Virus Production | Source |

|---|---|---|---|---|---|

| This compound | 20 | p17gag (HIV-1) | >90% | ~80% | acs.org |

| This compound | Not Specified | p19gag (HTLV-I) | Remarkable Prevention | Not Quantified | nih.gov |

Cellular Proliferation and Colony Formation Assays

N-myristoylation is not only crucial for viral proteins but also for a host of cellular proteins involved in signal transduction pathways that regulate cell growth, differentiation, and survival. Many of these proteins, such as the Src family of non-receptor tyrosine kinases (e.g., c-Src), are proto-oncoproteins. Aberrant activity or expression of these proteins can lead to uncontrolled cell proliferation and cancer. Since myristoylation is essential for the proper localization and function of c-Src, inhibiting this process is a therapeutic strategy for certain cancers. nih.gov

This compound serves as a tool to investigate the consequences of inhibiting the myristoylation of such oncoproteins. Cellular proliferation and colony formation assays are standard in vitro methods used to assess the anti-cancer potential of NMT inhibitors. nih.gov

Cellular Proliferation Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which correlates with the number of viable cells. Cells are seeded in multi-well plates and treated with the inhibitor. After a set incubation period, a reagent like MTT is added, which is converted by metabolically active cells into a colored product. The intensity of the color is proportional to the number of living cells, allowing for the quantification of growth inhibition.

Colony Formation (Clonogenic) Assays: This assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as a cluster of at least 50 cells). It is a measure of cell viability and the capacity for self-renewal after treatment. Cells are seeded at a very low density, treated with the inhibitor, and allowed to grow for 1-3 weeks. The plates are then stained, and the number of colonies is counted. Research has shown that blocking the myristoylation of c-Src in colon cancer cell lines with compounds like this compound leads to a reduction in both cell proliferation and the ability to form colonies. researchgate.netnih.gov

These assays are critical for demonstrating that by preventing the myristoylation-dependent membrane association of oncoproteins, this compound can effectively suppress their tumorigenic functions. nih.govresearchgate.net

High-Resolution Analytical Techniques in Myristoylation Research

Mass Spectrometry for Myristoylated Protein Identification and Analysis

Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of protein modifications, including N-myristoylation. Its high sensitivity and accuracy allow for the definitive identification of myristoylated proteins and the precise site of modification. In studies involving this compound, MS is used to confirm the compound's inhibitory effect on a proteome-wide scale.

The typical workflow involves a "bottom-up" proteomics approach:

Protein Extraction and Digestion: Proteins are extracted from control and inhibitor-treated cells. They are then enzymatically digested, most commonly with trypsin, into smaller peptides.

Liquid Chromatography (LC) Separation: The complex mixture of peptides is separated by liquid chromatography, which separates peptides based on their physicochemical properties (e.g., hydrophobicity).

Mass Spectrometry (MS) Analysis: The separated peptides are ionized and introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented, and the m/z ratios of the resulting fragment ions are measured (MS/MS scan).

The N-myristoyl group adds a specific mass (210.3 Da) to the N-terminal glycine of a target peptide. By searching the MS/MS data against a protein sequence database and allowing for this specific mass shift, myristoylated peptides can be identified. When comparing samples from cells treated with this compound to untreated cells, a quantitative proteomics approach (e.g., using metabolic labeling or label-free quantification) would show a significant decrease in the abundance of these myristoylated peptides, providing direct evidence of NMT inhibition.

| Step | Description | Expected Outcome |

|---|---|---|

| 1. Cell Treatment & Lysis | Culture cells with and without this compound. Extract total protein. | Two protein populations: one with normal myristoylation, one with inhibited myristoylation. |

| 2. Proteolytic Digestion | Digest proteins into peptides using an enzyme like trypsin. | Complex peptide mixtures from both samples. |

| 3. LC-MS/MS Analysis | Separate peptides by LC and analyze by tandem mass spectrometry. | Generation of mass spectra for thousands of peptides. |

| 4. Database Searching | Search spectral data against a protein database, including a variable modification for myristoylation (+210.3 Da on N-terminal Glycine). | Identification of proteins and myristoylated peptides. |

| 5. Quantitative Comparison | Compare the signal intensity of myristoylated peptides between the treated and control samples. | A significant reduction in the abundance of myristoylated peptides in the this compound-treated sample. |

Peptide Array Methodologies for Substrate Affinity Profiling

Understanding which proteins are substrates for N-myristoyltransferases (NMTs) is key to predicting the biological effects of inhibitors. Peptide array methodologies offer a high-throughput platform for profiling the substrate specificity and binding affinity of NMTs. These arrays consist of a large number of different peptides synthesized and immobilized on a solid support, such as a cellulose membrane or glass slide.

In the context of myristoylation research, these arrays are typically designed to include peptides corresponding to the N-termini of known or predicted substrate proteins. The array is then incubated with purified NMT enzyme and myristoyl-CoA (often a radiolabeled or fluorescently tagged version) to allow the myristoylation reaction to occur directly on the array. The signal intensity at each spot on the array corresponds to the efficiency with which NMT myristoylates that particular peptide sequence. This provides a broad overview of the enzyme's substrate preferences.

While not used to directly profile this compound, which is a substrate mimic that becomes an inhibitor, peptide arrays are crucial for the broader field of NMT inhibitor development. They can be used to:

Validate NMT Substrates: Confirm that proteins identified in proteomic screens are direct substrates of NMT.

Determine Substrate Consensus Sequences: Analyze which amino acids at specific positions near the N-terminal glycine enhance or reduce myristoylation efficiency.

Screen for Inhibitors in a Competitive Assay: In a modified setup, the array can be used to screen for compounds that compete with the peptide substrates for binding to the NMT active site. The reduction of signal on the peptide spots in the presence of a test compound would indicate inhibitory activity.

This technique allows researchers to rapidly assess the substrate landscape of NMTs, providing a basis for understanding the downstream cellular consequences of NMT inhibition by compounds like this compound.

Considerations for the Acetal Moiety in Experimental Design, Including Hydrolysis Kinetics in Aqueous Environments

The this compound molecule contains a key functional group: a diethylacetal protecting the aldehyde of glycinal. This chemical feature is critical to its design and has important implications for its use in experiments. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions, which converts them back to the original aldehyde and two molecules of alcohol (ethanol in this case).

The active inhibitor of N-myristoyltransferase is believed to be the aldehyde form, N-myristoyl glycinal, which can form a stable, inhibitory adduct with the enzyme. The diethylacetal form serves as a more stable prodrug, allowing the compound to be delivered to cells or used in assays without premature degradation or reaction.

When designing experiments, the pH of the environment is a crucial consideration:

In Cell Culture: Standard cell culture media is buffered to a physiological pH of approximately 7.4. nih.gov At this neutral pH, the diethylacetal group is relatively stable, allowing the compound to enter cells in its protected form. nih.govresearchgate.net The rate of hydrolysis is significantly slower at pH 7.4 compared to acidic conditions. researchgate.net

Intracellular Environment: The cytoplasm of a healthy cell is also maintained at a neutral pH. However, once inside the cell, the compound may be trafficked to acidic compartments, such as endosomes or lysosomes, where the pH can drop to 5.0 or lower. In these acidic environments, the acetal is expected to hydrolyze more rapidly, releasing the active aldehyde form, N-myristoyl glycinal. acs.org This localized activation could be an important part of its mechanism of action.

In Vitro Enzyme Assays: When conducting assays with purified NMT enzyme, the buffer pH must be carefully controlled. If the assay is run at a neutral pH, the rate of conversion of the prodrug to the active inhibitor may be slow. Conversely, performing the assay at a slightly acidic pH could accelerate the hydrolysis but might also affect the enzyme's activity or stability.

Therefore, the hydrolysis kinetics of the acetal moiety are a key parameter. The rate is dependent on pH, with half-lives potentially ranging from minutes at strongly acidic pH to many days at neutral pH. acs.orgnih.gov Researchers must consider that they are administering a prodrug and that the concentration of the active aldehyde form at the site of action (the NMT enzyme) is dependent on the local pH and the kinetics of hydrolysis.

Future Research Trajectories and Broader Academic Implications

Advancing N-Myristoyl Glycinal Diethylacetal as a Definitive Biochemical Probe

This compound serves as a foundational chemical tool for investigating the biological consequences of N-myristoylation. This lipid modification, involving the attachment of a myristoyl group to an N-terminal glycine (B1666218) residue of a protein, is critical for protein localization and function. nih.gov The compound acts as an inhibitor of N-myristoyltransferase (NMT), the enzyme responsible for this modification. researchgate.net

Early research demonstrated that this compound, along with similar analogs, effectively blocks the myristoylation of key proteins. researchgate.net For instance, its application inhibits the myristoylation of the pp60c-src oncoprotein, which is crucial for its specific localization to the plasma membrane and subsequent tumorigenic activity. researchgate.netresearchgate.net Similarly, it has been shown to prevent the myristoylation of the p17gag protein of the Human Immunodeficiency Virus (HIV), thereby disrupting viral assembly and replication. pnas.orgethernet.edu.et These findings establish the compound as a valuable probe for elucidating the functional roles of myristoylation in both cellular signaling and virology. Further research could leverage its principles to design even more specific and potent probes for studying myristoylation dynamics in real-time within cellular systems. ontosight.ai

Identification and Characterization of Novel NMT Substrates and Myristoylation-Dependent Pathways

The use of NMT inhibitors like this compound is instrumental in identifying the full scope of proteins that undergo myristoylation (the "myristoylome") and the pathways they regulate. When NMT is inhibited, any protein that subsequently fails to localize or function correctly can be identified as a potential NMT substrate. This loss-of-function approach is a powerful discovery tool.

While initial studies focused on known myristoylated proteins such as Src, subsequent research has revealed that myristoylation is a widespread modification. researchgate.netnih.gov Inhibition of NMT can lead to the loss of myristoylation on over 100 different protein targets in cells, affecting numerous pro-proliferative and oncogenic pathways. researchgate.net The identification of these substrates is an ongoing area of research. For example, recent discoveries have uncovered new substrates and functions for myristoylation, such as its role in the liquid-liquid phase separation of the EZH2 protein, which is implicated in tumor growth. nih.gov The systematic use of inhibitors helps to uncover these previously unknown dependencies, revealing new layers of cellular regulation. nih.govnih.gov

Table 1: Selected Proteins Affected by NMT Inhibition and Functional Consequences

| Protein | Function | Consequence of NMT Inhibition | References |

|---|---|---|---|

| pp60c-src | Oncogenic signaling kinase | Prevents localization to the plasma membrane, depressing tumorigenicity. | researchgate.net, researchgate.net |

| HIV-1 p17gag | Viral structural protein | Disrupts stable membrane association and assembly of infectious viral particles. | pnas.org |

| G-protein α-subunits | Signal transduction | Affects membrane association and signaling. | nih.gov |

| EZH2 | Histone methyltransferase | Implicated in altering liquid-liquid phase separation in tumor development. | nih.gov |

| TIM17A | Mitochondrial protein transporter | Induces mitochondrial iron overload and a form of cell death called parthanatos. | aacrjournals.org |

Translational Research Opportunities Arising from NMT Inhibition Insights

The insights gained from inhibiting NMT with compounds like this compound have significant translational potential, particularly in oncology and infectious diseases. Since NMT1 activity is elevated in various cancers and is linked to tumor progression and drug resistance, it has emerged as a promising therapeutic target. researchgate.netnih.gov

The foundational research showing that NMT inhibition can attenuate Src-mediated oncogenic signaling has spurred the development of more potent and selective NMT inhibitors for clinical use. researchgate.netnih.gov

Anti-Cancer Therapy : Targeting the NMT–Src axis is a potential strategy for inhibiting tumor progression, especially in cancers driven by Src. nih.gov Newer NMT inhibitors have shown anti-invasive and anti-tumor effects in models of prostate and bladder cancer. nih.gov Furthermore, NMT inhibition is being explored as a strategy for aggressive lung carcinomas, where it can induce a specific type of cell death and sensitize cancer cells to chemotherapy. aacrjournals.org A potent NMT inhibitor, PCLX-001 (DDD86481), has advanced into clinical trials for lymphoma and advanced solid malignancies, representing a direct translation of this research. aacrjournals.org

Anti-Infective Therapy : The essential role of NMT in parasites that cause diseases like malaria and sleeping sickness, as well as in viruses like HIV, makes it an attractive drug target. pnas.orgnih.gov

The growing body of evidence suggests that NMT1-mediated myristoylation is a critical process in cancer cell metabolism, metastasis, and resistance to therapy, highlighting the broad therapeutic window for NMT inhibitors. nih.gov

Potential for Rational Design of Chemical Tools Based on this compound's Inhibitory Principles

The structure and inhibitory mechanism of early probes like this compound provide a blueprint for the rational design of next-generation chemical tools and drugs. Modern drug discovery combines these foundational principles with advanced computational and structural biology techniques to create highly potent and selective inhibitors. nih.govrsc.org

Research into newer NMT inhibitors has revealed sophisticated mechanisms of action. For example, highly potent inhibitors are often designed to stabilize a "closed" conformation of the NMT enzyme, effectively trapping the inhibitor inside the active site and preventing the catalytic cycle from proceeding. nih.gov This "inhibitor trapping" mechanism, which creates a high barrier for dissociation, is a key factor in the potency of modern NMT-targeted drugs. nih.gov

The process often involves:

Structure-Based Virtual Screening : Using the crystal structure of NMT to computationally screen large libraries of compounds to find those predicted to bind effectively to the enzyme's active site. nih.govacs.org

Pharmacophore Modeling : Creating a model of the essential features an inhibitor must have to bind to NMT, based on the structures of known inhibitors and the enzyme itself. acs.org

Molecular Dynamics Simulations : Simulating the interaction between the inhibitor and the enzyme at an atomic level to predict binding stability and its effect on the enzyme's conformation. nih.govacs.org

By understanding the principles of how this compound and its analogs function, scientists can rationally design molecules with improved properties, leading to the development of powerful research tools and promising therapeutic candidates. nih.govrsc.org

Q & A

Q. How does N-Myristoyl glycinal diethylacetal inhibit myristoylation of viral gag proteins?

Methodological Answer: this compound (NMGD) competitively blocks the enzymatic activity of N-myristoyl transferase (NMT), preventing the covalent attachment of myristic acid to the N-terminal glycine of viral gag proteins. Key experimental approaches include:

- Radiolabeled Myristic Acid Assays : Viral proteins (e.g., HIV-1 p17<sup>gag</sup> or HTLV-I p19<sup>gag</sup>) are incubated with <sup>3</sup>H-myristic acid and NMGD. Myristoylation inhibition is quantified via SDS-PAGE and fluorography after immunoprecipitation .

- Structural Specificity : Derivatives like N-Myr-Gly-Gly-GOA show no inhibitory activity, highlighting the critical role of NMGD’s glycinal diethylacetal moiety .

Q. Table 1: Key Studies on Myristoylation Inhibition

Q. What experimental techniques validate NMGD’s inhibition of viral assembly?

Methodological Answer:

- Immunoprecipitation and SDS-PAGE : Post-treatment with NMGD, viral proteins are immunoprecipitated using antibodies (e.g., anti-p17<sup>gag</sup> monoclonal antibodies) and resolved via SDS-PAGE. Reduced myristoylation is confirmed by fluorography .

- Viral Replication Assays : HIV-1-infected cells (e.g., ACH-2) treated with NMGD show suppressed virion production, measured by reverse transcriptase activity or p24 antigen ELISA .

Advanced Research Questions

Q. How does NMGD treatment affect viral particle morphology and infectivity?

Methodological Answer:

- Electron Microscopy (EM) : NMGD-treated HIV-1 particles exhibit immature, twisted morphologies with defective capsid assembly. Gold-labeled anti-gag and anti-env antibodies confirm mislocalization of envelope proteins, rendering progeny non-infectious .

- Infectivity Assays : Virions from NMGD-treated cells fail to infect CD4<sup>+</sup> T-cells, validated by luciferase reporter assays or quantitative PCR for viral DNA integration .

Q. Table 2: Structural and Functional Impacts of NMGD

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| EM | Immature, twisted virions | NMGD disrupts gag-env interactions | |

| Infectivity assay | No env protein detected | Loss of viral fusion capacity |

Q. How can researchers resolve contradictions in NMGD’s efficacy across viral strains?

Methodological Answer:

- Comparative Kinetics Studies : Measure IC50 values for NMGD against HIV-1, HTLV-I, and other retroviruses using dose-response curves. Differences in NMT isoform expression (e.g., NMT1 vs. NMT2) may explain strain-specific sensitivity .

- Structural Modeling : Overlay NMGD with gag protein structures to identify binding pocket variations. For example, HTLV-I p19<sup>gag</sup> may have a more accessible N-terminal glycine than HIV-1 p17<sup>gag</sup> .

Q. What multi-omics approaches identify off-target effects of NMGD in host cells?

Methodological Answer:

Q. Table 3: Omics-Based Validation Strategies

| Approach | Target | Outcome | Reference |

|---|---|---|---|

| SILAC proteomics | Host myristoylated proteins | Reduced ARF1 myristoylation | |

| LC-MS metabolomics | Myristoyl-CoA pools | Accumulation in NMGD-treated cells |

Q. How can NMGD be optimized for selective NMT inhibition?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize NMGD analogs with modified diethylacetal groups. Test inhibitory potency using in vitro NMT assays and cytotoxicity in primary lymphocytes .

- Crystallography : Co-crystallize NMGD with Candida albicans NMT (PDB: 1NMT) to identify critical binding residues. Mutagenesis validates selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.